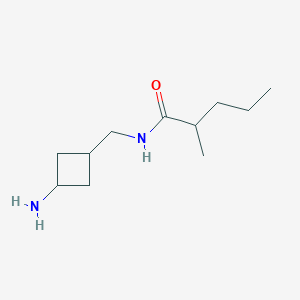
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride is a research chemical compound with the molecular formula C11H16N2·2HCl and a molecular weight of 249.18. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Analyse Des Réactions Chimiques
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .
Applications De Recherche Scientifique
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders . Additionally, it has applications in the study of molecular mechanisms and pathways involved in drug action .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride can be compared with other piperidine derivatives, such as 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol Dihydrochloride and 2-Methyl-4-(4-piperidinyl)pyrimidine Dihydrochloride . These compounds share similar structural features but may differ in their pharmacological properties and applications. The uniqueness of 4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride lies in its specific molecular structure and the resulting biological activity .
Propriétés
Formule moléculaire |
C11H18Cl2N2 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-2-7-13-11(8-9)10-3-5-12-6-4-10;;/h2,7-8,10,12H,3-6H2,1H3;2*1H |
Clé InChI |
BYZGKLATYKETQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
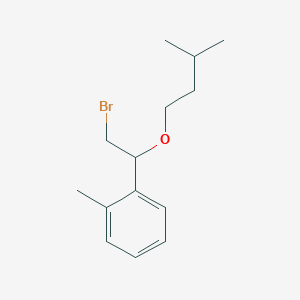
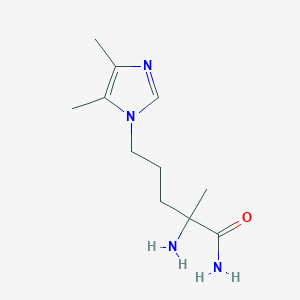
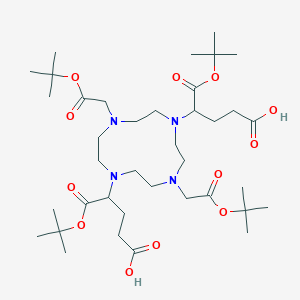
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)

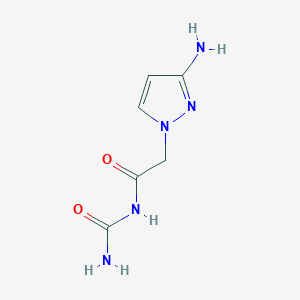


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)


